(3-Isopropyltetrahydrofuran-2-yl)methanamine is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry, particularly as an inhibitor of the menin-MLL interaction. This compound belongs to a class of amines and is notable for its role in various biochemical processes.
The compound has been documented in patent applications, specifically as an inhibitor of the menin-MLL interaction, which is relevant in the treatment of certain cancers and other diseases mediated by this interaction. The relevant patent application (Canadian Patent Application No. 3213074) was filed by Syndax Pharmaceuticals, Inc., and Vitae Pharmaceuticals, LLC, highlighting its pharmaceutical significance and potential therapeutic uses .
The synthesis of (3-Isopropyltetrahydrofuran-2-yl)methanamine can be approached through various methods, predominantly involving reductive amination techniques.
The synthesis requires careful control of reaction conditions including temperature and pH to optimize yield and selectivity. The use of catalysts or specific solvents can further enhance the efficiency of the synthesis.
The molecular structure of (3-Isopropyltetrahydrofuran-2-yl)methanamine can be described as follows:
The InChI key for this compound is provided as follows:
(3-Isopropyltetrahydrofuran-2-yl)methanamine participates in several chemical reactions typical for amines:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts to enhance reactivity.
The mechanism by which (3-Isopropyltetrahydrofuran-2-yl)methanamine exerts its biological effects primarily involves inhibition of the menin-MLL interaction. This interaction plays a crucial role in gene regulation associated with certain leukemias.
Studies have shown that compounds targeting this interaction can lead to reduced tumor growth in preclinical models, indicating potential therapeutic efficacy .
Relevant data includes:
The primary applications of (3-Isopropyltetrahydrofuran-2-yl)methanamine include:
This compound represents a promising area for further research into targeted cancer therapies, potentially leading to new treatment options for patients suffering from related malignancies .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5